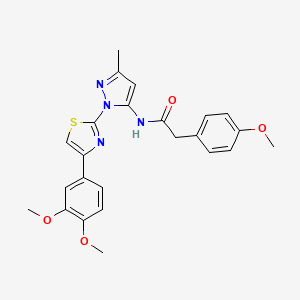

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O4S/c1-15-11-22(26-23(29)12-16-5-8-18(30-2)9-6-16)28(27-15)24-25-19(14-33-24)17-7-10-20(31-3)21(13-17)32-4/h5-11,13-14H,12H2,1-4H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOVYFDQGAHTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)OC)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that belongs to the class of thiazole and pyrazole derivatives. Its complex structure suggests potential for diverse biological activities, which have been the subject of various studies.

1. Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Exhibiting significant effects against various bacterial strains.

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

- Anticancer Properties : Inducing apoptosis in cancer cells.

- Other Activities : Including antidiabetic and neuroprotective effects.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole and pyrazole derivatives. For instance, compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| 10a | E. coli | 15 | 125 |

| 10b | S. aureus | 18 | 62.5 |

| 10c | P. mirabilis | 14 | 250 |

The above table summarizes findings from a study where various derivatives were screened for their antimicrobial properties against bacteria like E. coli and S. aureus .

3. Anti-inflammatory Effects

The compound's anti-inflammatory activity is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The inhibition of these enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation .

4. Anticancer Properties

Research indicates that derivatives of this compound may induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : Compounds have shown IC50 values comparable to established anticancer drugs.

The data reflects significant antiproliferative activity, indicating potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : Binding to specific enzymes or receptors, modulating their activity.

- Cellular Pathway Modulation : Influencing pathways related to inflammation and cell growth.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that compounds similar to N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide exhibit significant anticancer properties by inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation.

2. Pharmacology

- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, it could inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

3. Biological Activity Studies

- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial studies against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Neuroprotective Effects : Emerging research indicates that thiazole and pyrazole derivatives may provide neuroprotective effects, making this compound a candidate for studying neurodegenerative diseases.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values indicating effectiveness at low concentrations. |

| Study 2 | Anti-inflammatory Effects | Showed reduced levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases. |

| Study 3 | Antimicrobial Properties | Exhibited activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) lower than traditional antibiotics. |

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. For example, the pyrazole-thiazole core can be constructed via cyclocondensation reactions using precursors like 3,4-dimethoxyphenylthioamides and α-haloacetophenones. Subsequent functionalization with acetamide groups requires nucleophilic substitution under controlled pH (8.5–9.5) and temperature (60–80°C) to avoid side reactions . Solvents like ethanol or DCM are preferred for high yields (~70–85%) .

Q. How is the compound structurally characterized to confirm purity and regiochemistry?

- Methodological Answer : Advanced spectroscopic techniques are employed:

- 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), pyrazole (δ 6.2–6.5 ppm), and thiazole protons (δ 7.1–7.3 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 506.18) .

- X-ray crystallography : Resolve regiochemistry of substituents on the pyrazole ring .

Q. What are common solubility and stability challenges during experimental handling?

- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Stability studies under varying pH (4–9) and temperature (4–37°C) are critical. Degradation via hydrolysis of the acetamide group is observed at pH > 10, necessitating storage at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?

- Methodological Answer : SAR involves systematic substitution of methoxy groups (e.g., replacing 3,4-dimethoxy with nitro or halogens) to modulate electronic effects. For example:

- Antimicrobial activity : Fluorine substitution enhances lipophilicity and membrane penetration .

- Anticancer activity : Bulkier substituents (e.g., bromophenyl) improve binding to kinase domains .

- Data-driven design : Use QSAR models to predict logP and polar surface area .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or incubation time). Strategies include:

- Dose-response validation : Test IC50 values in triplicate across multiple cell lines (e.g., MCF-7 vs. HepG2) .

- Target engagement assays : Use SPR (surface plasmon resonance) to confirm direct binding to kinases (e.g., EGFR) .

Q. How can computational methods predict metabolic pathways and toxicity risks?

- Methodological Answer :

- ADMET prediction : Tools like SwissADME assess CYP450 metabolism (e.g., CYP3A4-mediated demethylation) .

- Docking studies : Simulate interactions with cytochrome P450 enzymes to identify toxic metabolites .

Q. What strategies improve yield in large-scale synthesis without compromising purity?

- Methodological Answer : Optimize stepwise protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.